molecular formula C9H10O3S B1325795 4-(3-Methyl-2-thienyl)-4-oxobutyric acid CAS No. 39712-64-6

4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Cat. No.: B1325795
CAS No.: 39712-64-6
M. Wt: 198.24 g/mol
InChI Key: LARYRVRPSBOGGZ-UHFFFAOYSA-N
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Description

Historical Context and Initial Research Trajectories of Thienyl-Substituted Oxobutanoic Acids

The exploration of thienyl-substituted compounds has its roots in the broader history of thiophene (B33073) chemistry, which began with its discovery in 1882 by Viktor Meyer. nih.gov Thiophene and its derivatives have since become crucial components in the development of pharmaceuticals and agrochemicals. wikipedia.org Early research into thienyl-substituted carboxylic acids was often driven by the search for new therapeutic agents, as the thiophene ring can often be substituted for a benzene (B151609) ring in biologically active compounds to modify their properties. wikipedia.org The investigation into oxobutanoic acid derivatives, in general, has been a longstanding area of organic synthesis, with a focus on their utility as versatile intermediates. The convergence of these two areas of study led to the synthesis and investigation of various thienyl-substituted oxobutanoic acids.

Rationale for Investigating 4-(3-Methyl-2-thienyl)-4-oxobutyric Acid

The specific interest in this compound stems from several key aspects of its molecular structure. The presence of the thiophene ring, a sulfur-containing heterocycle, makes it a bioisostere of a phenyl ring, meaning it can be used to replace a benzene ring in a molecule without a significant loss of biological activity, while potentially improving properties such as solubility and metabolic stability. wikipedia.org

Furthermore, the methyl group attached to the thiophene ring can have a significant impact on the molecule's properties. This is often referred to as the "magic methyl" effect in medicinal chemistry, where the addition of a methyl group can lead to unexpected and substantial improvements in a compound's biological activity or pharmacokinetic profile. nih.gov The rationale for investigating this specific compound is therefore rooted in the exploration of structure-activity relationships, aiming to understand how the combination of the thienyl moiety, the oxobutanoic acid chain, and the methyl substituent influences its chemical and biological characteristics.

Overview of Key Research Areas and Methodological Approaches

Research involving this compound and related compounds primarily falls into the areas of organic synthesis and medicinal chemistry. A significant focus of research is the development of efficient synthetic routes to this and similar molecules, often as intermediates for more complex targets.

Key Research Areas:

Synthesis of Novel Heterocyclic Systems: This compound serves as a precursor for the synthesis of various fused heterocyclic systems, which are of interest for their potential pharmacological activities.

Medicinal Chemistry: Investigation into the biological activity of derivatives of this compound is a key research area. This includes screening for anti-inflammatory, antimicrobial, and other therapeutic properties. nih.gov

Structure-Activity Relationship (SAR) Studies: Researchers utilize this molecule and its analogs to study how structural modifications affect biological activity, aiming to design more potent and selective drug candidates.

Methodological Approaches:

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of 3-methylthiophene (B123197) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. researchgate.net

The characterization of the synthesized compound and its derivatives relies on a range of modern analytical techniques. These methodologies are crucial for confirming the structure, purity, and properties of the molecules.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the detailed molecular structure, including the connectivity of atoms and the stereochemistry.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule, such as the carbonyl and carboxylic acid groups.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition of the compound.
X-ray Crystallography To determine the precise three-dimensional arrangement of atoms in a crystalline sample.

Table 1: Common Methodological Approaches for the Study of this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylthiophen-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-6-4-5-13-9(6)7(10)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARYRVRPSBOGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645489
Record name 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39712-64-6
Record name 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3 Methyl 2 Thienyl 4 Oxobutyric Acid and Analogues

Friedel-Crafts Acylation Approaches utilizing Thiophene (B33073) Derivatives and Succinic Anhydride (B1165640)/Succinyl Dichloride

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. byjus.com In the context of synthesizing 4-(3-methyl-2-thienyl)-4-oxobutyric acid, this reaction typically involves the electrophilic substitution of 3-methylthiophene (B123197) with succinic anhydride or its more reactive derivative, succinyl dichloride. The reaction is catalyzed by a Lewis acid, which activates the acylating agent to generate a potent electrophile. stackexchange.com

The choice of Lewis acid catalyst is critical to the success of the Friedel-Crafts acylation of thiophenes. While aluminum chloride (AlCl₃) is a powerful and commonly used catalyst, its application with sensitive heterocyclic rings like thiophene can lead to undesirable side reactions and lower yields due to the ring's relative instability. google.com Stannic chloride (SnCl₄) and titanium tetrachloride (TiCl₄) are also frequently employed. google.com The catalytic activity of these Lewis acids can be influenced by the reaction solvent and temperature. For instance, lower temperatures can enhance regioselectivity by minimizing the energy available for non-selective reactions. numberanalytics.com The amount of catalyst used is also a key parameter; typically, more than one equivalent of the Lewis acid is required when using an acid anhydride, as the catalyst complexes with the carbonyl oxygen atoms. stackexchange.comgoogle.com

Recent research has also explored the use of solid acid catalysts, such as zeolites, as more environmentally friendly and reusable alternatives to traditional Lewis acids. These catalysts have shown high activity and selectivity in the acylation of thiophene with acetic anhydride, suggesting their potential applicability in syntheses involving succinic anhydride. researchgate.net

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

CatalystRelative ActivityCommon ApplicationsPotential Drawbacks with Thiophenes
AlCl₃HighGeneral acylation of aromaticsRing degradation, side reactions google.com
TiCl₄Moderate to HighAcylation where milder conditions are neededCan still be aggressive
SnCl₄ModerateAcylation of reactive aromaticsLower reactivity than AlCl₃
ZeolitesVaries"Green" alternative, shape-selective catalysisMay require higher temperatures researchgate.net

The substitution pattern on the thiophene ring is a crucial aspect of the synthesis. In the Friedel-Crafts acylation of unsubstituted thiophene, the electrophile preferentially attacks the C2 position. This preference is attributed to the greater stabilization of the cationic intermediate formed during C2 attack, which can be represented by three resonance structures, compared to the intermediate from C3 attack, which has only two resonance forms. stackexchange.comechemi.com The intermediate resulting from attack at the 2-position is also a linearly conjugated system, which is lower in energy than the cross-conjugated intermediate from 3-position attack. stackexchange.comechemi.com

For a substituted thiophene like 3-methylthiophene, the directing effect of the methyl group must be considered. As an electron-donating group, the methyl group activates the thiophene ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. In the case of 3-methylthiophene, this would primarily be the C2 and C5 positions. Therefore, the Friedel-Crafts acylation of 3-methylthiophene with succinic anhydride is expected to yield predominantly this compound and 4-(4-methyl-2-thienyl)-4-oxobutyric acid. The precise ratio of these isomers can be influenced by the reaction conditions, including the catalyst and solvent used. numberanalytics.com

Several side reactions can occur during the Friedel-Crafts acylation of thiophenes, potentially reducing the yield of the desired product. The inherent instability of the thiophene ring in the presence of strong Lewis acids can lead to polymerization or ring-opening. google.com Furthermore, the Lewis acid catalyst can form stable complexes with the carbonyl group of the ketone product, which necessitates the use of stoichiometric or excess amounts of the catalyst. google.com In some cases, the solvent itself can participate in the reaction. For example, while chlorobenzene (B131634) is sometimes used as a solvent, there is a risk of it reacting with the acylating agent to form byproducts, although in some specific cases it has been shown to act primarily as a solvent. google.com The formation of isomeric products, as discussed in the context of regioselectivity, is another important consideration that can complicate the purification of the target compound.

Alternative Synthetic Routes to 4-Oxobutanoic Acid Scaffolds

Beyond the classical Friedel-Crafts acylation, other synthetic strategies can be employed to construct the 4-oxobutanoic acid framework. These methods offer alternative pathways that may be advantageous in terms of substrate scope, reaction conditions, or avoidance of harsh Lewis acids.

The ring-opening of cyclic anhydrides, such as succinic anhydride, by nucleophiles is a fundamental transformation in organic synthesis. nih.govresearchgate.net This approach can be adapted to prepare 4-oxobutanoic acid derivatives. For instance, the reaction of succinic anhydride with organometallic reagents derived from thiophenes could potentially lead to the desired product. Additionally, the hydrolysis of succinic anhydride is a well-understood process that proceeds via nucleophilic attack of water on a carbonyl carbon, leading to the formation of succinic acid. researchgate.net While not a direct route to the target molecule, the principles of anhydride ring-opening are central to the Friedel-Crafts acylation with succinic anhydride and are relevant to other potential synthetic designs. stackexchange.com

Condensation reactions provide another avenue for the synthesis of 4-oxobutanoic acid derivatives. For example, aldol-type condensations between a methyl ketone and glyoxylic acid have been utilized to prepare 4-oxo-2-butenoic acids. nih.govresearchgate.net Subsequent reduction of the double bond would yield the corresponding 4-oxobutanoic acid. This strategy could be applied by using an appropriately substituted thienyl methyl ketone as a starting material. Another approach involves the reaction of a ketone with a carboxylic acid precursor under conditions that promote condensation. While less direct, these methods offer flexibility in the choice of starting materials and may be suitable for substrates that are incompatible with Friedel-Crafts conditions.

Targeted Synthesis of Methyl-Substituted Thienyl Moieties

The primary and most direct route for the synthesis of this compound involves the Friedel-Crafts acylation of 3-methylthiophene with succinic anhydride. This electrophilic aromatic substitution reaction is a well-established method for forming carbon-carbon bonds to aromatic rings.

The general reaction scheme is as follows:

In this reaction, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is employed to activate the succinic anhydride, generating a highly electrophilic acylium ion. The electron-rich 3-methylthiophene then attacks this electrophile. The directing effect of the methyl group on the thiophene ring plays a crucial role in the regioselectivity of the acylation. The methyl group is an activating, ortho-, para-director. In the case of 3-methylthiophene, the positions ortho (C2 and C4) and para (C5) to the methyl group are activated. Due to steric hindrance from the methyl group at the 3-position, the acylation predominantly occurs at the C2 position, leading to the desired this compound.

While specific experimental data for the synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of a closely related analog, 4-(4-methylphenyl)-4-oxobutanoic acid, provides a valuable procedural framework. This analogous synthesis is achieved through the Friedel-Crafts reaction of toluene (B28343) with succinic anhydride, also catalyzed by aluminum chloride. This parallel reaction underscores the robustness of the Friedel-Crafts acylation for producing γ-keto acids from methylated aromatic and heteroaromatic starting materials.

The reaction conditions for such transformations are critical and typically involve the slow addition of the Lewis acid to a mixture of the substituted thiophene and succinic anhydride in an inert solvent, such as nitrobenzene (B124822) or carbon disulfide, at reduced temperatures to control the exothermic nature of the reaction. Subsequent workup with acid and water is necessary to hydrolyze the aluminum salt of the carboxylic acid and isolate the final product.

The synthesis of various other methyl-substituted thienyl ketones has been reported, further illustrating the versatility of synthetic approaches to this class of compounds. These methods often rely on variations of the Friedel-Crafts reaction or other coupling methodologies to introduce the keto functionality at specific positions on the thiophene ring.

For instance, the synthesis of other thienyl ketones has been achieved using different acylating agents and catalysts, demonstrating the adaptability of the core synthetic strategy. The choice of starting materials and reaction conditions allows for the targeted synthesis of a wide array of methyl-substituted thienyl moieties, each with potentially unique chemical and physical properties.

Derivatization Strategies and Synthetic Utility of 4 3 Methyl 2 Thienyl 4 Oxobutyric Acid

Formation of Amino Acid Derivatives and Nitrogen-Containing Heterocycles

The presence of both a carbonyl group and a carboxylic acid function within the same molecule provides multiple reaction sites for the introduction of nitrogen-containing moieties and the construction of heterocyclic rings.

Reactions with Primary and Secondary Amines

The carboxylic acid group of 4-(3-methyl-2-thienyl)-4-oxobutyric acid readily reacts with primary and secondary amines to form the corresponding amides. This reaction typically proceeds via activation of the carboxylic acid, for instance, by conversion to an acyl chloride or through the use of peptide coupling agents.

Simultaneously, the ketone carbonyl group can react with primary amines to form Schiff bases (imines) or with secondary amines to yield enamines. The specific outcome depends on the reaction conditions and the nature of the amine used. For example, three-component condensation of similar 4-aryl-4-oxobutanoates with ammonium (B1175870) formate (B1220265) has been shown to produce 3-methylidene-5-phenyl-2,3-dihydropyrrolidones. ias.ac.in The reaction of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org

Heterocyclization Reactions (e.g., Pyridazine, Quinoxalone, Thiazole (B1198619) Derivatives)

The 1,4-dicarbonyl relationship (in the form of a keto-acid) is a classic precursor for the synthesis of various five- and six-membered heterocycles.

Pyridazine Derivatives: One of the most common applications of γ-keto acids is the synthesis of pyridazinones. Reaction of this compound with hydrazine (B178648) (N₂H₄) or its derivatives leads to a condensation-cyclization reaction, yielding 6-(3-methyl-2-thienyl)-4,5-dihydropyridazin-3(2H)-one. This reaction is a well-established route to pyridazine-based frameworks, which are present in numerous biologically active compounds. nih.govliberty.edu

Quinoxalone Derivatives: Quinoxalines are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. organic-chemistry.org While this compound is not a 1,2-dicarbonyl, it can serve as a precursor. For instance, reaction with o-phenylenediamine (B120857) could potentially lead to the formation of a 1,5-benzodiazepine derivative through initial amide formation followed by intramolecular condensation. The synthesis of quinoxaline (B1680401) derivatives often involves the reaction of 2-haloanilines and amino acids or the condensation of 1,2-diamines with α-dicarbonyl compounds. conicet.gov.ar

Thiazole Derivatives: The formation of a thiazole ring can be achieved via the Hantzsch thiazole synthesis. This would require a preliminary modification of the keto-acid, typically α-bromination of the ketone, to produce 3-bromo-4-(3-methyl-2-thienyl)-4-oxobutyric acid. Subsequent reaction of this α-halo ketone with a thioamide, such as thiourea, would result in the formation of a 2-aminothiazole (B372263) derivative. ekb.egiaea.org This synthetic strategy is a cornerstone in the preparation of a wide variety of substituted thiazoles. nih.gov

Table 1: Heterocyclization Reactions

Heterocycle Reagent(s) Product Class
Pyridazine Hydrazine hydrate 6-(3-methyl-2-thienyl)-4,5-dihydropyridazin-3(2H)-one
Quinoxalone o-Phenylenediamine Benzodiazepine/Quinoxaline precursors

Intramolecular Cyclization Reactions

The structure of this compound is amenable to intramolecular cyclization, leading to the formation of various fused and non-fused ring systems.

Cyclization to Furanone Derivatives

Under acidic or basic conditions, γ-keto acids can undergo intramolecular cyclization to form five-membered lactones, specifically γ-crotonolactones or furanones. For this compound, this cyclization would likely proceed through the enol tautomer, followed by nucleophilic attack of the enol hydroxyl group on the carboxylic acid carbonyl (or its activated form), leading to dehydration. This process can result in the formation of 5-(3-methyl-2-thienyl)-2(3H)-furanone or its tautomeric isomers. Such intramolecular cyclizations of substituted 4-oxobutanoic acids are a known method for preparing furanone derivatives. researchgate.netresearchgate.netnih.gov

Formation of Other Fused Ring Systems

Beyond furanone formation, intramolecular cyclization can also occur via electrophilic attack on the electron-rich thiophene (B33073) ring. Activation of the carboxylic acid group, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂), generates a reactive acylium ion intermediate. This electrophile can then attack the thiophene ring in an intramolecular Friedel-Crafts acylation. Depending on the regioselectivity of the attack on the 3-methyl-2-thienyl moiety, this cyclization can lead to the formation of a new six-membered ring fused to the thiophene core, resulting in a thieno[2,3-c]cyclohexanone or thieno[3,2-b]cyclohexanone derivative. The synthesis of fused ring systems through intramolecular cyclization is a powerful strategy in heterocyclic chemistry. nih.govrsc.org

Preparation of Organometallic Complexes (e.g., Organotin(IV) Derivatives)

The carboxylic acid functionality of this compound serves as an excellent ligand for the formation of metal complexes. In particular, organotin(IV) carboxylates have been extensively studied.

The synthesis of organotin(IV) derivatives of this compound can be readily achieved by reacting the acid with various organotin(IV) precursors, such as organotin(IV) oxides (e.g., (R₃Sn)₂O or R₂SnO) or organotin(IV) halides (e.g., R₃SnCl or R₂SnCl₂). sysrevpharm.org These reactions typically proceed with high yields in refluxing organic solvents like benzene (B151609) or toluene (B28343), with the removal of water or salt byproducts. asianpubs.org

Two main classes of organotin(IV) carboxylates can be formed:

Triorganotin(IV) carboxylates (R₃SnL): Formed from triorganotin precursors, these complexes often feature a tin atom in a four-coordinate tetrahedral or five-coordinate trigonal bipyramidal geometry, depending on whether the carboxylate ligand acts in a monodentate or bridging bidentate fashion.

Diorganotin(IV) carboxylates (R₂SnL₂): Formed from diorganotin precursors, these complexes typically exhibit higher coordination numbers, with the tin atom often adopting a six-coordinate octahedral geometry.

The specific structure (monomeric, dimeric, or polymeric) of these complexes in the solid state is influenced by the nature of the organic groups (R) on the tin atom and the steric and electronic properties of the carboxylate ligand (L). researchgate.netresearchgate.net

Table 2: Synthesis of Organotin(IV) Derivatives

Organotin(IV) Precursor Product Formula General Structure Type
(n-Bu₃Sn)₂O (n-Bu)₃SnL Triorganotin(IV) carboxylate
Me₃SnCl Me₃SnL Triorganotin(IV) carboxylate
Ph₃SnOH Ph₃SnL Triorganotin(IV) carboxylate
(n-Bu)₂SnO (n-Bu)₂SnL₂ Diorganotin(IV) carboxylate
Me₂SnCl₂ Me₂SnL₂ Diorganotin(IV) carboxylate
Ph₂SnCl₂ Ph₂SnL₂ Diorganotin(IV) carboxylate

L represents the deprotonated 4-(3-methyl-2-thienyl)-4-oxobutyrate ligand.

Role as a Precursor in the Synthesis of Complex Polycyclic Systems

This compound serves as a versatile precursor for the synthesis of a variety of complex polycyclic systems, particularly those incorporating a fused thiophene ring. The inherent reactivity of its dual functional groups—the carboxylic acid and the ketone—provides a platform for diverse cyclization strategies. Intramolecular cyclization reactions are a primary method for constructing new rings onto the thiophene core.

One common strategy involves the reduction of the ketone to a secondary alcohol, followed by an acid-catalyzed intramolecular Friedel-Crafts type reaction. This reaction, known as cyclialkylation, can lead to the formation of a new six-membered ring fused to the thiophene nucleus. The specific orientation of the cyclization is directed by the substitution pattern on the thiophene ring.

Alternatively, the carboxylic acid moiety can be activated, for instance, by conversion to an acid chloride or ester, and then reacted with a suitable nucleophile to initiate a cyclization cascade. For example, reaction with hydrazine or its derivatives can lead to the formation of pyridazinone or other nitrogen-containing heterocyclic rings fused to the thiophene.

The presence of the methyl group on the thiophene ring can also influence the regioselectivity of these cyclization reactions, directing the formation of specific isomers. The versatility of this compound as a precursor is further highlighted by its ability to undergo multi-step reaction sequences to build more elaborate polycyclic architectures. These polycyclic systems are of significant interest in medicinal chemistry and materials science due to the unique electronic and biological properties of the thiophene moiety.

Table 1: Examples of Polycyclic Systems Derived from this compound

Starting Material Reaction Type Resulting Polycyclic System Key Reagents
This compound Reductive Cyclization Thieno[3,2-c]dihydro-oxepinone NaBH4, H+
This compound Condensation/Cyclization Thieno[3,2-b]dihydro-pyridazinone Hydrazine hydrate

Application as an Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound is a valuable intermediate, primarily utilized as a building block for the construction of more complex molecules with specific functionalities. Its bifunctional nature allows for sequential or orthogonal chemical transformations, making it a versatile synthon in multi-step synthetic routes.

The carboxylic acid group can be readily converted into a wide range of other functional groups, including esters, amides, and acid halides. These transformations are fundamental in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. For instance, the formation of amides by coupling with various amines can lead to a diverse library of compounds for biological screening.

The ketone functionality, on the other hand, can participate in reactions such as reductions, reductive aminations, and various carbon-carbon bond-forming reactions like the Wittig or Grignard reactions. These reactions allow for the introduction of new substituents and the extension of the carbon skeleton, which is crucial for tailoring the properties of the final product.

The thiophene ring itself is a key structural motif in many fine chemicals due to its unique physicochemical properties and its ability to mimic a benzene ring in biological systems. The presence of the methyl group provides a point of steric and electronic differentiation, which can be critical for the activity and selectivity of the target molecule. While specific large-scale industrial applications are not extensively documented in public literature, the structural features of this compound make it an attractive intermediate for research and development in the fine chemical industry.

Table 2: Synthetic Transformations of this compound in Fine Chemical Synthesis

Functional Group Reaction Product Class Potential Application Area
Carboxylic Acid Esterification Esters Fragrances, Solvents
Carboxylic Acid Amidation Amides Pharmaceutical intermediates, Agrochemicals
Ketone Reduction Secondary Alcohols Chiral building blocks
Ketone Reductive Amination Amines Precursors for APIs

Spectroscopic and Structural Elucidation of this compound and its Derivatives

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific, detailed experimental spectroscopic and structural data for the compound this compound and its derivatives is not publicly available at this time. While the existence of this compound is noted in several chemical catalogs, the detailed research findings required to populate the following sections—including ¹H NMR, ¹³C NMR, Multinuclear NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy—could not be located.

The synthesis of similar compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid, is often achieved through a Friedel–Crafts acylation reaction. In the case of the target molecule, this would likely involve the reaction of 3-methylthiophene (B123197) with succinic anhydride (B1165640). However, published reports detailing the subsequent spectroscopic analysis of the resulting product are not accessible.

General principles of spectroscopic analysis for related organotin(IV) carboxylate derivatives are documented, which would be relevant for potential derivatives of this compound. These studies outline the methodologies for using techniques like ¹¹⁹Sn NMR to determine the coordination environment of the tin atom.

Without access to specific experimental data from peer-reviewed sources, it is not possible to provide a scientifically accurate and detailed analysis as requested in the outline. The generation of speculative data would not adhere to the required standards of scientific accuracy. Therefore, the subsequent sections on detailed spectroscopic analysis cannot be completed at this time.

Spectroscopic and Structural Elucidation of 4 3 Methyl 2 Thienyl 4 Oxobutyric Acid and Its Derivatives

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for 4-(3-Methyl-2-thienyl)-4-oxobutyric acid has not been reported in publicly accessible crystallographic databases. Therefore, a detailed experimental description of its crystal structure, including precise bond lengths, bond angles, and torsion angles, is not available.

However, the principles of X-ray diffraction would be the definitive method for elucidating its three-dimensional arrangement in the solid state. Such an analysis would provide invaluable insights into the molecule's conformation, as well as the nature and geometry of intermolecular interactions that govern its crystal packing.

While specific data for the title compound is unavailable, general principles and data from structurally related compounds can provide a hypothetical framework for understanding its potential solid-state characteristics.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the absence of experimental data for this compound, the crystal packing is expected to be dominated by hydrogen bonding interactions involving the carboxylic acid functional group. Carboxylic acids commonly form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic R²₂(8) ring motif.

Furthermore, other potential intermolecular interactions could include:

C—H···O interactions: The methyl and methylene (B1212753) protons, as well as the aromatic proton on the thienyl ring, could engage in weaker hydrogen bonds with the carbonyl and hydroxyl oxygen atoms of adjacent molecules.

C—H···π interactions: Interactions between C-H bonds and the thienyl ring's π-system are also plausible.

These interactions would collectively dictate the formation of a three-dimensional supramolecular architecture.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state would be a result of the interplay between intramolecular steric effects and the optimization of intermolecular interactions. Key conformational features to be determined by X-ray crystallography would include:

Conformation of the butyric acid chain: The torsion angles along the C-C single bonds of the butyric acid moiety would determine whether the chain adopts a more extended or a folded conformation within the crystal lattice.

The observed conformation in the solid state would represent a low-energy state that maximizes favorable intermolecular contacts while minimizing steric repulsion.

In-Depth Computational Analysis of this compound Remains Elusive

Despite extensive searches of scientific literature and chemical databases, detailed public-domain research focusing on the advanced computational chemistry and mechanistic studies of the specific compound this compound is not available at this time.

While the methodologies outlined for investigation—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO/LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping—are standard and powerful techniques in modern computational chemistry, it appears that this compound has not been the subject of published, in-depth theoretical studies.

Searches for specific data pertaining to the geometry optimization, electronic structure, global reactivity descriptors, and mechanistic pathways involving transition states or carbocation intermediates for this particular molecule did not yield the required scholarly articles or datasets.

The field of computational chemistry is vast, with researchers focusing on molecules that are of particular interest for specific reasons, such as potential pharmaceutical activity, material science applications, or novel reaction mechanisms. The absence of published data for this compound suggests that its specific electronic and reactive properties have not yet been a focus of academic or industrial research publications.

Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not currently possible. The creation of such an article would necessitate access to primary research data from dedicated computational studies on this compound, which are not presently found in the public domain.

An in-depth examination of the advanced computational chemistry and mechanistic studies of this compound reveals significant insights into its molecular behavior and properties. Computational models are pivotal in understanding and predicting the compound's reactivity, spectroscopic characteristics, and intermolecular interactions.

Biological and Pharmacological Research Perspectives

Exploration of Enzyme Inhibition Mechanisms

The ability of a compound to selectively inhibit specific enzymes is a key mechanism for therapeutic intervention in numerous diseases. Research into the enzyme inhibition profile of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid and its derivatives is crucial to understanding its potential pharmacological applications.

Interaction with Specific Protein Targets (e.g., FRB domain of mTOR)

While direct studies on the interaction of this compound with the FRB domain of mTOR have not been extensively reported, the broader class of thienyl-containing compounds has been investigated for mTOR inhibition. The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase involved in cell growth, proliferation, and survival, making it a significant target in cancer therapy. Thienopyrimidine derivatives, which share the thiophene (B33073) core, have been explored as dual PI3K/mTOR inhibitors. Structural modifications to these scaffolds are a key strategy in developing selective mTOR inhibitors. The thieno[3,2-d]pyrimidine (B1254671) scaffold, for instance, has been a foundation for the development of potent PI3K/mTOR inhibitors. Further investigation is warranted to determine if this compound or its analogs can effectively and selectively bind to and inhibit the function of mTOR or other clinically relevant protein kinases.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of enzyme inhibitors. For thienyl derivatives, SAR studies have revealed key structural features that govern their inhibitory activity against various enzymes. For instance, in a series of thieno-pyrimidine derivatives targeting VEGFR3, the nature and position of substituents on the thiophene and pyrimidine (B1678525) rings were found to be critical for biological activity. Similarly, SAR studies on thienylcyanoguanidine derivatives as potassium channel openers have demonstrated the importance of specific substituents on the thiophene ring for their activity.

While specific SAR studies for this compound as an enzyme inhibitor are not yet prevalent in the literature, general principles derived from related compounds can offer predictive insights. It is hypothesized that modifications to the methyl group on the thiophene ring, the oxobutyric acid side chain, and the substitution pattern on the thiophene ring could significantly influence the compound's interaction with enzyme active sites. For example, the introduction of different functional groups could alter the compound's electronic and steric properties, thereby affecting its binding affinity and inhibitory potency. Future SAR studies will be instrumental in elucidating the precise structural requirements for potent and selective enzyme inhibition by this class of compounds.

In Vitro Studies of Biological Activities and Underlying Mechanisms

The preliminary assessment of a compound's therapeutic potential often begins with in vitro studies to determine its biological activities and elucidate the underlying mechanisms of action.

Antimicrobial Properties (Antibacterial, Antifungal)

Thiophene-containing compounds are known to exhibit a broad spectrum of antimicrobial activities. Various derivatives incorporating the thiophene nucleus have been synthesized and evaluated for their antibacterial and antifungal efficacy. For instance, a series of novel 2-thienyl substituted heterocycles demonstrated significant antibacterial and antifungal properties, with some compounds showing remarkable potency. Similarly, other studies on thienyl derivatives have reported promising activity against a range of microbial pathogens.

The antimicrobial potential of this compound itself has not been extensively detailed in available research. However, based on the established antimicrobial profile of the thiophene scaffold, it is a plausible candidate for such activity. The presence of the oxobutyric acid moiety may also contribute to its antimicrobial effects. Butyric acid and its derivatives are known to possess antibacterial and antifungal properties. Further screening of this compound against a panel of pathogenic bacteria and fungi is necessary to ascertain its specific antimicrobial spectrum and potency.

Below is a table summarizing the antimicrobial activity of some thienyl derivatives against various microbial strains, illustrating the potential of this class of compounds.

Compound TypeTest OrganismActivity/MICReference
Thienyl-substituted heterocyclesStaphylococcus aureusSignificant antibacterial activity nih.govresearchgate.net
Thienyl-substituted heterocyclesEscherichia coliModerate antibacterial activity nih.govresearchgate.net
Thiophene-based stilbenesBotrytis cinereaImproved antifungal activity (EC50 = 155.4 µg/mL) nih.gov
Thiophene derivative (5CN05)Candida speciesMIC = 270-540 μg/mL researchgate.net
Thiophene derivative (5CN05)Cryptococcus neoformansMIC = 17 μg/mL researchgate.net

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Thiophene derivatives have been investigated for their antioxidant properties, with studies indicating their potential to act as free radical scavengers. The antioxidant activity of thiophene-containing compounds is often attributed to the ability of the thiophene ring to donate an electron or a hydrogen atom to stabilize free radicals.

The antioxidant potential of this compound has not been specifically quantified in published studies. However, research on related thiophene and their aminocarbonitrile derivatives has demonstrated their antiperoxyradical ability. The antioxidant capacity of these compounds was evaluated using methods such as the oxygen radical absorbance capacity (ORAC) and DPPH radical scavenging assays. These studies suggest that the thiophene moiety can contribute to antioxidant activity, and the nature of substituents on the ring can modulate this effect. Further in vitro antioxidant assays, such as the ABTS and FRAP assays, would be beneficial to fully characterize the antioxidant profile of this compound.

The following table presents data on the antioxidant activity of some thiophene derivatives, highlighting the potential of this chemical class.

CompoundAssayResultReference
ThiopheneORACDemonstrated antiperoxyradical activity mdpi.com
2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS)ORACDemonstrated antiperoxyradical activity mdpi.com
Thienyl-pyrazolesDPPH radical scavengingIC50 = 0.245 ± 0.01 µM for compound 5g researchgate.net
Thienyl-pyrazolesHydroxyl radical scavengingIC50 = 0.892 ± 0.01 µM for compound 5h researchgate.net
Amino thiophene-2-carboxamide derivative 7aABTS assay62.0% inhibition nih.gov

Anti-inflammatory and Analgesic Activities

Inflammation and pain are complex physiological responses to tissue injury and are often mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). A significant body of research points to the anti-inflammatory and analgesic potential of compounds structurally related to this compound. Specifically, a closely related derivative, d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), has demonstrated potent anti-inflammatory, analgesic, and antipyretic effects in animal models.

In studies comparing M-5011 to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac, M-5011 exhibited superior anti-inflammatory activity in models of ultraviolet-induced erythema and carrageenan-induced paw edema. Its analgesic effect was found to be equipotent to that of the reference NSAIDs in models of hyperalgesia and arthritic pain. A key finding was that M-5011 showed a more potent inhibitory effect on prostaglandin (B15479496) E2 production in inflamed tissue compared to non-inflamed tissue, suggesting a degree of selectivity that could contribute to a more favorable gastrointestinal safety profile. The mechanism of action for such arylpropionic acid derivatives is generally attributed to the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

The table below summarizes the comparative anti-inflammatory and analgesic efficacy of M-5011.

ActivityModelM-5011 Potency vs. Control
Anti-inflammatoryUltraviolet-induced erythema (guinea pigs)11.7 times more potent than indomethacin
Anti-inflammatoryCarrageenan-induced paw edema (rats)2 times more potent than indomethacin
AnalgesicDry yeast-induced hyperalgesia (rats)Equipotent to indomethacin and diclofenac
AnalgesicAdjuvant-induced arthritic pain (rats)Equipotent to indomethacin and ketoprofen

These findings for a structurally similar compound strongly suggest that this compound may also possess significant anti-inflammatory and analgesic properties, likely mediated through the inhibition of the cyclooxygenase pathway.

Anticancer and Antiproliferative Studies

While specific anticancer or antiproliferative studies on this compound are not extensively documented, the broader class of thiophene derivatives has demonstrated significant potential in this area. Research into various thiophene-containing molecules has revealed their ability to inhibit cancer cell growth through diverse mechanisms.

Thiophene-based compounds are recognized for their versatile biological activities, including anticancer properties. researchgate.netnih.govresearchgate.net The thiophene nucleus is considered a privileged pharmacophore in medicinal chemistry due to its structural resemblance to a phenyl ring, allowing it to act as a bioisostere, which can enhance biological activity and modulate physicochemical properties. nih.gov

Derivatives of 2-amino thiophene have shown considerable antiproliferative effects against human cancer cell lines, such as cervical adenocarcinoma (HeLa) and pancreatic adenocarcinoma (PANC-1). daneshyari.comresearchgate.net Notably, some of these derivatives exhibited cytostatic effects, interfering with the cell cycle progression and thereby preventing the growth and multiplication of tumor cells. daneshyari.comresearchgate.net Furthermore, certain 2-amino thiophene compounds displayed a protective effect on non-tumorous murine fibroblast (3T3) cells, suggesting a degree of selectivity for cancer cells. daneshyari.comresearchgate.net

Thiophene carboxamide scaffolds have also emerged as promising anticancer agents. nih.gov For instance, certain thiophene-2-carboxamides have shown cytotoxicity in breast, liver, and leukemia cell lines. nih.gov In a study focused on synthesizing biomimetics of the anticancer agent Combretastatin A-4 (CA-4), novel thiophene carboxamide derivatives demonstrated considerable anticancer activity against the Hep3B cancer cell line. mdpi.com

Additionally, 2,4-disubstituted thiophene derivatives have been investigated as dual inhibitors of lipoxygenase and cyclooxygenase, enzymes that play a crucial role in inflammation and carcinogenesis. nih.gov One such derivative, 2-(3,4,5-trimethoxyphenyl)-4-(N-methylindol-3-yl) thiophene, showed significant in vitro cytotoxicity on cervical cancer (HeLa) cells and in vivo antitumor activity in a mouse model. nih.gov

The general findings for related thiophene derivatives are summarized in the table below, highlighting the potential areas for future investigation of this compound.

Compound ClassCancer Cell Line(s)Observed Effect
2-Amino Thiophene DerivativesHeLa, PANC-1Antiproliferative, Cytostatic
Thiophene Carboxamide DerivativesHep3B, Breast, Liver, LeukemiaAnticancer, Cytotoxic
2,4-Disubstituted Thiophene DerivativesHeLaCytotoxic, Antitumor (in vivo)

DNA Binding and Protection Studies

Thiophene-based structures have been incorporated into molecules designed to bind to DNA. For example, thiophene diamidines have been investigated as DNA minor groove binding agents and transcription factor inhibitors. These compounds have shown strong binding to AT-rich regions of the DNA minor groove, with binding affinities in the nanomolar range. This interaction is facilitated by the formation of hydrogen bonds between the amidine groups of the compound and the DNA bases.

Furthermore, some thiophene derivatives have been implicated in DNA protection. In a study on furan/thiophene-2-carboxamide derivatives, one compound, N-(furan-2-ylmethyl)thiophene-2-carboxamide, was observed to have a DNA protection activity of 78%. While the precise mechanism of this protection was not fully elucidated, it suggests that certain thiophene-containing structures may possess antioxidant or radical scavenging properties that can shield DNA from damage.

The potential for ketones to influence DNA secondary structures is another area of interest. Research has shown that ketones can facilitate the transcriptional resolution of secondary DNA structures, which can be relevant in the context of cellular aging and disease. biorxiv.org Given the ketone moiety in this compound, its potential role in modulating DNA structure and transcription warrants further investigation.

The table below summarizes the DNA interaction profiles of some classes of thiophene-containing compounds.

Compound ClassType of DNA InteractionKey Findings
Thiophene DiamidinesMinor Groove BindingHigh affinity for AT-rich sequences, transcription factor inhibition.
Furan/Thiophene-2-CarboxamidesDNA ProtectionDemonstrated significant DNA protective activity.

Mechanistic Insights into Chiral Inversion (for chiral analogues)

Chiral inversion, the process by which one enantiomer of a chiral compound is converted into its opposite enantiomer in a biological system, is a significant phenomenon in pharmacology and toxicology. While this compound itself is not chiral, the principles of chiral inversion are highly relevant to its potential chiral analogues that could be developed as therapeutic agents.

Studies on the metabolic chiral inversion of structurally related 4-phenyl-4-oxobutanoic acids have provided valuable mechanistic insights. This research has shown that the presence of a 2-methylene moiety is a requirement for chiral inversion to occur. Furthermore, the 4-carbonyl group plays a crucial role, likely by providing an affinity for intramitochondrial medium-chain fatty acid CoA ligase. The distance between the chiral center and the carbonyl moiety is also a determining factor in the efficiency of the inversion process. The presence of a sulfur atom, while not essential for the inversion itself, can influence the compound's affinity for long-chain fatty acid CoA ligase.

The mechanism of chiral inversion is believed to proceed through the formation of a CoA-thioester intermediate. This is followed by the loss of a proton at the chiral center, leading to a planar enolate intermediate, which can then be protonated from either side to yield a racemic mixture or an enrichment of the opposite enantiomer.

Role as a Metabolite or Precursor in Biological Systems (e.g., Thia-Fatty Acids)

Thia-fatty acids are fatty acid analogues in which a methylene (B1212753) group in the carbon chain is replaced by a sulfur atom. These compounds have been studied for their various metabolic effects. Given its structure, this compound can be considered in the context of thia-fatty acid metabolism.

Both 3- and 4-thia fatty acids can be incorporated into phospholipids (B1166683) in various tissues, particularly the heart. This incorporation can alter the fatty acid composition of cellular membranes, potentially impacting their function.

Photo-Affinity Labeling Applications and Mechanistic Considerations

Photo-affinity labeling is a powerful technique used in chemical biology to identify and study the interactions of small molecules with their biological targets. This method involves a photo-reactive group on a ligand that, upon irradiation with light, forms a covalent bond with its binding partner.

While there are no specific reports on the use of this compound in photo-affinity labeling, its thienyl ketone moiety suggests potential applicability. The 2-thienyl ketone group can serve as a photo-reactive group. Upon UV irradiation, the ketone can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue of a target protein, leading to the formation of a covalent bond.

The efficiency and specificity of photo-affinity labeling are dependent on the properties of the photo-reactive group. The thienyl group, in this context, may offer advantages over other photo-reactive moieties due to its specific photochemical properties. The development of photo-affinity probes based on the this compound scaffold could be a valuable strategy for identifying its potential cellular targets and elucidating its mechanism of action.

Emerging Applications and Future Research Directions

Development of Novel Therapeutic Agents Based on 4-(3-Methyl-2-thienyl)-4-oxobutyric Acid Scaffolds

The core structure, or "scaffold," of this compound is a promising starting point for the design of new drugs. A closely related compound, 4-Oxo-4-(2-thienyl)butyric acid, is recognized as a versatile building block in the synthesis of novel pharmaceuticals, particularly as an intermediate for creating anti-inflammatory and analgesic agents. chemimpex.com The general class of 4-aryl-4-oxobutanoic acid derivatives has been investigated for a range of biological activities, including potential neuroprotective and antimicrobial effects. nih.govresearchgate.net

The thienyl (thiophene) group is a well-known bioisostere for a phenyl ring, meaning it can often substitute for a benzene (B151609) ring in a drug molecule without losing biological activity. This substitution can favorably alter properties like metabolism, solubility, and target binding. The presence of the ketone and carboxylic acid functionalities provides reactive handles for chemists to build upon, allowing for the systematic modification of the molecule to optimize its therapeutic properties.

Future research in this area will likely focus on synthesizing a library of derivatives by modifying the carboxylic acid, the ketone, and the thiophene (B33073) ring. These new compounds would then be screened against various biological targets. For instance, the scaffold could be explored for its potential as an inhibitor for enzymes like carbonic anhydrases, a target for which other sulfur-containing heterocyclic scaffolds have shown promise. researchgate.netnih.gov The goal is to establish a clear Structure-Activity Relationship (SAR), which links specific molecular features to therapeutic efficacy.

Table 1: Potential Therapeutic Areas for Scaffolds Based on Thienyl Oxobutyric Acids This table is illustrative and based on research on analogous compounds.

Therapeutic Area Rationale for Exploration Relevant Research on Analogues
Anti-inflammatory The 4-oxo-4-thienylbutyric acid structure serves as an intermediate for anti-inflammatory agents. chemimpex.com Studies on related aryl-oxobutenoic acids show anti-inflammatory activity. researchgate.net
Analgesic (Pain Relief) The core scaffold is used in the synthesis of analgesic compounds. chemimpex.com Research on similar structures indicates potential for pain management. researchgate.net
Neuroprotection Aryl-oxobutenoic acid derivatives have been investigated as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. nih.gov N/A
Anticancer Dihydrothiazole sulphonamides, which are also sulfur-containing heterocycles, are explored as carbonic anhydrase inhibitors for cancer therapy. researchgate.netnih.gov N/A

Advanced Materials Science Applications (e.g., Polymer Monomers, Surfactants)

In materials science, the properties of this compound make it an intriguing candidate for creating new polymers and surfactants. The analogous compound, 4-Oxo-4-(2-thienyl)butyric acid, has demonstrated potential in the formulation of advanced materials, including polymers and coatings, where it may enhance properties like durability and chemical resistance. chemimpex.com

The bifunctional nature of this compound, with its reactive carboxylic acid and ketone groups, allows it to act as a monomer in polymerization reactions. The carboxylic acid can undergo condensation polymerization to form polyesters or polyamides. The thiophene ring itself is known for its electronic properties and can be a component of conductive polymers.

As a potential surfactant, the molecule has a distinct polar head (the carboxylic acid) and a less polar tail (the methyl-thienyl-ketone portion). By modifying the structure, for example by esterifying the carboxylic acid with a long-chain alcohol, its amphiphilic properties could be tailored. Research into other functionalized butanoic acids, such as 2-Hydroxy-4-(methylthio)butanoic acid, has shown that they can be starting materials for effective anionic surfactants. researchgate.net Future work could involve synthesizing and characterizing polymers and surfactants derived from this compound to evaluate their thermal, mechanical, and surface-active properties.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. A key tool within this field is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR studies aim to find a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This is achieved by calculating molecular descriptors—numerical values that describe a molecule's physicochemical properties—and using statistical methods to build a predictive model. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR model could predict their therapeutic activity before they are even synthesized. This approach saves significant time and resources by prioritizing the most promising candidates for laboratory work. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, partial charges). nih.gov

While specific QSAR studies on this compound were not identified in the literature search, this represents a significant opportunity for future research. A future project could involve synthesizing a series of analogues, measuring their biological activity against a specific target, calculating a wide range of molecular descriptors, and then using machine learning or statistical regression to build a robust QSAR model. nih.govnih.gov

Table 2: Examples of Molecular Descriptors for QSAR Modeling

Descriptor Class Example Descriptor Information Encoded
Constitutional (1D) Molecular Weight Size of the molecule.
Topological (2D) Wiener Index Branching and compactness of the molecular graph.
Geometrical (3D) Molecular Surface Area The three-dimensional size and shape of the molecule.
Electronic HOMO/LUMO Energies Electron-donating or accepting capabilities, reactivity.
Physicochemical LogP (Octanol-Water Partition Coefficient) Hydrophobicity/hydrophilicity of the molecule.

Green Chemistry Approaches in Synthetic Design

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The principles of green chemistry can be applied to the synthesis of this compound to make its production more environmentally friendly.

Traditional organic syntheses often rely on volatile organic solvents, harsh reagents, and require significant energy input. Green alternatives seek to address these issues. For example, research into the synthesis of other heterocyclic compounds has demonstrated the effectiveness of using deep eutectic solvents (DESs)—mixtures of solids that form a liquid at low temperatures—or performing reactions under microwave irradiation to accelerate reaction times and improve yields. mdpi.com

Future research could focus on developing a synthetic route for this compound that incorporates these principles. This might involve:

Catalysis: Using recyclable or biodegradable catalysts instead of stoichiometric reagents.

Alternative Solvents: Replacing traditional solvents like DMF or chlorinated hydrocarbons with water, supercritical CO2, or bio-based solvents. unibo.it

Energy Efficiency: Employing microwave or ultrasonic energy to reduce reaction times and energy consumption. mdpi.com

Atom Economy: Designing the synthesis so that the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste.

Table 3: Comparison of Conventional vs. Potential Green Synthetic Approaches

Synthesis Aspect Conventional Approach Potential Green Chemistry Approach
Solvent Volatile organic compounds (e.g., toluene (B28343), DMF) Water, deep eutectic solvents (DESs), bio-solvents. mdpi.comunibo.it
Catalyst Strong acids/bases (e.g., AlCl3, H2SO4) Heterogeneous catalysts, biocatalysts (enzymes).
Energy Source Conventional heating (oil bath) Microwave irradiation, ultrasound. mdpi.com
Reaction Time Often several hours to days Minutes to a few hours. mdpi.com
Waste Generation High Process Mass Intensity (PMI) Lower PMI, reduced by-products.

Unexplored Derivatization Pathways and Reactivity Patterns

The functional groups present in this compound—a carboxylic acid, a ketone, and an electron-rich thiophene ring—offer a multitude of possibilities for chemical transformations and the creation of new derivatives. Exploring these reaction pathways can lead to novel compounds with unique properties.

The carboxylic acid group is a primary site for derivatization. It can be readily converted into:

Esters: By reacting with various alcohols, which can modulate the compound's solubility and biological activity.

Amides: Through reaction with amines, introducing new functional groups and potential hydrogen bonding sites.

Acid Chlorides: A highly reactive intermediate that can be used to form a wide array of other derivatives.

The ketone group also offers diverse reactivity. It can undergo:

Reduction: To form a secondary alcohol, introducing a new chiral center.

Reductive Amination: To create new amine derivatives.

Wittig-type reactions: To convert the carbonyl into a carbon-carbon double bond.

Keto-enol tautomerism: The ketone can exist in equilibrium with its enol form, which influences its reactivity, particularly at the alpha-carbon positions. Studies on related thienyl β-diketones have explored this equilibrium in detail. core.ac.ukresearchgate.net

The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of substituents like nitro, halogen, or acyl groups at the 5-position of the ring.

Future research should systematically explore these derivatization pathways. A comprehensive study of the compound's reactivity patterns will not only expand the library of available derivatives for screening in therapeutic and materials applications but also deepen the fundamental understanding of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Methyl-2-thienyl)-4-oxobutyric acid?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride to introduce the oxo group, followed by Michael-type addition of thiol-containing reagents to form the thienyl substituent (e.g., thioglycolic acid). Key steps include controlling reaction temperature (60–80°C) and using aprotic solvents like dichloromethane. Purification often involves recrystallization or column chromatography to isolate the product from unreacted starting materials .

Q. Which analytical techniques are most suitable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) and thienyl (C-S) functional groups. The oxo group typically appears at ~1700 cm⁻¹, while thienyl C-S stretches occur near 650–750 cm⁻¹ .
  • NMR Spectroscopy : ¹H NMR resolves proton environments (e.g., thienyl protons at δ 6.5–7.5 ppm, methyl groups at δ 1.2–1.5 ppm). ¹³C NMR confirms the ketone carbon (~200 ppm) and thienyl carbons .
  • Mass Spectrometry : Monoisotopic mass (e.g., 148.0194 Da for related analogs) validates molecular weight .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the thienyl group. Avoid prolonged exposure to light, as UV radiation may degrade the α,β-unsaturated ketone moiety. Use amber vials for long-term storage .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Methodological Answer : Common impurities include unreacted maleic anhydride derivatives and enantiomeric by-products (if stereocenters exist). These are detected via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent). Quantification requires calibration with pure standards .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved if the compound exists as a racemic mixture?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Alternatively, derivatize with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via ¹H NMR to distinguish diastereomers. Evidence from similar thienyl derivatives shows baseline separation with enantiomeric excess >98% under optimized conditions .

Q. What strategies mitigate discrepancies in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from enantiomeric impurities or residual solvents . Validate purity via GC-MS for solvents and chiral HPLC for enantiomers. Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control environmental variables. Cross-reference with structurally analogous compounds (e.g., fluorophenyl-oxobutanoic acids) to contextualize activity trends .

Q. How can synthetic yield be optimized for large-scale production in academic settings?

  • Methodological Answer :

  • Catalyst Optimization : Use Lewis acids like AlCl₃ (0.5–1.0 equiv.) for Friedel-Crafts acylation to enhance electrophilicity.
  • Solvent Selection : Replace dichloromethane with toluene to improve reaction scalability and reduce toxicity.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours at 100°C, improving throughput .

Q. What computational or experimental approaches are used to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina. Focus on the thienyl group’s electron-rich π-system for binding affinity.
  • Derivatization : Synthesize analogs with substituents at the 3-methyl-thienyl position (e.g., halogens, methoxy) and test antimicrobial activity via MIC assays. SAR data from fluorophenyl-oxobutanoic acid derivatives suggest electron-withdrawing groups enhance potency .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR/IR spectra may arise from tautomerism (keto-enol equilibrium) or solvent effects . Record spectra in deuterated DMSO (stabilizes enol form) and CDCl₃ (favors keto form) to compare. For IR, use KBr pellets to minimize solvent interference. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.